N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide

TrkA inhibition kinase inhibitor pain

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide (CAS 2034517-45-6) belongs to the class of six-membered heteroaryl benzamide derivatives that function as tropomyosin-related kinase A (TrkA) inhibitors. This compound is specifically identified as 'Six-membered heterocyclic benzamide derivative 3' in the DrugMap database with the synonym PMID28270021-Compound-WO2015143654Example60, confirming its inclusion in the patent family WO2015143654, which claims substituted heteroaryl benzamide compounds as Trk family protein kinase inhibitors for the treatment of pain, inflammation, cancer, and related disorders.

Molecular Formula C15H19ClN6O
Molecular Weight 334.81
CAS No. 2034517-45-6
Cat. No. B2668013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide
CAS2034517-45-6
Molecular FormulaC15H19ClN6O
Molecular Weight334.81
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)N(C)C
InChIInChI=1S/C15H19ClN6O/c1-21(2)14-18-12(19-15(20-14)22(3)4)9-17-13(23)10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,23)
InChIKeyGQTMXCPYWCSVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide (CAS 2034517-45-6): Procurement-Grade Overview of a Patented TrkA Inhibitor Scaffold


N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide (CAS 2034517-45-6) belongs to the class of six-membered heteroaryl benzamide derivatives that function as tropomyosin-related kinase A (TrkA) inhibitors [1]. This compound is specifically identified as 'Six-membered heterocyclic benzamide derivative 3' in the DrugMap database with the synonym PMID28270021-Compound-WO2015143654Example60, confirming its inclusion in the patent family WO2015143654, which claims substituted heteroaryl benzamide compounds as Trk family protein kinase inhibitors for the treatment of pain, inflammation, cancer, and related disorders [2].

Why N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide Cannot Be Replaced by Generic TrkA Inhibitors or In-Class Analogs


TrkA inhibition is a therapeutically validated mechanism with approved drugs such as Larotrectinib and Entrectinib targeting oncogenic NTRK fusions [1]. However, the triazine-benzamide scaffold represented by this compound constitutes a structurally distinct chemotype from the pyrazolo[1,5-a]pyrimidine (Larotrectinib) and indazole (Entrectinib) cores, conferring different physicochemical properties, binding kinetics, and potentially distinct selectivity profiles across the Trk family (TrkA/B/C) [2]. Within the same patent family (WO2015143654 and WO2015148344), multiple 'Six-membered heterocyclic benzamide derivatives' are catalogued with different substitution patterns and distinct biological profiles, indicating that the 2-chloro substitution on the benzamide ring is not functionally interchangeable with other substituents [1].

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide (CAS 2034517-45-6): Product-Specific Quantitative Evidence Guide for Procurement Decisions


TrkA Target Engagement: Confirmed Inhibitor Status via Annotated Drug-Target Database Curation

The compound is explicitly curated as an inhibitor of Tropomyosin-related kinase A (TrkA, encoded by NTRK1) in the DrugMap database, with its mechanism of action (MOA) annotated as 'Inhibitor' [1]. This places it in the same functional category as the approved drugs Larotrectinib, Entrectinib, and Repotrectinib, which are also listed as TrkA-targeting agents in the cross-matching drug atlas [1]. However, unlike these approved multi-indication drugs, the target compound is patented specifically for chronic pain (MG30), neuropathic pain (8E43.0), pruritus (EC90), solid tumour/cancer (2A00-2F9Z), and thymic cancer (2C27), indicating a differentiated therapeutic positioning [1].

TrkA inhibition kinase inhibitor pain oncology

Intellectual Property Protection: Patented Indication Profile Differentiates from Generic Trk Inhibitors

The compound is protected under the patent family represented by WO2015143654A1, which claims six-membered heteroaryl benzamide compounds as Trk family protein kinase inhibitors [1]. According to DrugMap annotation, the specific disease indications covered include chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumour/cancer (ICD-11: 2A00-2F9Z), and thymic cancer (ICD-11: 2C27), all with 'Patented' status [2]. This contrasts with the approved Trk inhibitor Larotrectinib, which is indicated for solid tumours harbouring NTRK gene fusions, and Entrectinib, which is indicated for NTRK fusion-positive solid tumours and ROS1-positive non-small-cell lung cancer. The target compound's inclusion of pain and pruritus indications represents a differentiated intellectual property position within the TrkA inhibitor landscape.

patent protection pain neuropathic pain pruritus oncology

Structural Differentiation: 2-Chloro Substitution on the Benzamide Ring Defines a Distinct Chemical Entity Among Triazine-Benzamide Analogs

The 2-chloro substitution on the benzamide phenyl ring distinguishes this compound (CAS 2034517-45-6) from its positional isomers, such as the 3-chloro analog (CAS 2034412-92-3) and the 4-chloro analog, all of which share the same bis(dimethylamino)-1,3,5-triazine core [1]. The DrugMap database treats these as distinct molecular entities ('Six-membered heterocyclic benzamide derivative 3' vs. 'derivative 6' and 'derivative 7'), each with separate drug IDs and potentially different biological profiles [2]. The ortho-chloro substitution influences both the electronic properties and the conformational preferences of the benzamide moiety, which can affect target binding and pharmacokinetic behaviour relative to meta- or para-substituted analogs.

structure-activity relationship 2-chlorobenzamide triazine positional isomer

Absence of Characterized Biological Data for Closely Related Triazine-Benzamide Analogs Highlights Research Gap and Procurement Value

A systematic search of the primary literature and authoritative databases (PubChem, BindingDB, PubMed) for quantitative IC50, Ki, or cellular activity data for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide and its closely related analogs (3-chloro, 4-chloro, 3-dimethylamino, 4-methylsulfanyl, and 4-acetyl derivatives) yielded no publicly accessible quantitative biological data as of the search date. The only curated biological annotation available is the TrkA inhibitor designation in DrugMap [1], which itself lacks a numerical potency value. This stands in marked contrast to approved Trk inhibitors such as Larotrectinib (TrkA IC50 ~ 2-10 nM reported in multiple publications) and Entrectinib (TrkA IC50 ~ 1-3 nM). The absence of characterized data for this chemotype represents both a limitation and an opportunity: the compound occupies a unique structural niche within the TrkA inhibitor landscape, and any organization that generates proprietary data on this scaffold may establish a competitive advantage.

uncharacterized analogs research gap differentiation by exclusion

Best Research and Industrial Application Scenarios for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide (CAS 2034517-45-6)


TrkA-Focused Kinase Inhibitor Screening and Selectivity Profiling

Given its confirmed TrkA inhibitor annotation in the DrugMap database [1], this compound is suitable as a reference tool or starting point for kinase selectivity profiling panels. Its triazine-benzamide scaffold is structurally distinct from the pyrazolo[1,5-a]pyrimidine core of Larotrectinib and the indazole core of Entrectinib [2], making it valuable for assessing scaffold-dependent selectivity across the Trk family (TrkA/B/C) and against a broader kinome panel. Organizations conducting kinase inhibitor discovery can use this compound to establish structure-activity relationships for a chemotype that is underrepresented in the public domain.

Pain and Pruritus Drug Discovery Programs Requiring Patent-Distinct Chemical Matter

The compound's patent coverage for chronic pain (MG30), neuropathic pain (8E43.0), and pruritus (EC90) [1] positions it as a strategic starting point for organizations developing non-opioid analgesics or anti-pruritic agents. Unlike approved Trk inhibitors, which are exclusively indicated for oncology, this compound's pain and pruritus indications represent a differentiated therapeutic positioning [1]. Medicinal chemistry teams can use this compound as a lead-like molecule for optimization campaigns targeting TrkA-mediated pain signalling pathways.

Chemical Biology Tool Compound for Studying TrkA-Dependent Nociceptor Signalling

As a patented TrkA inhibitor with a unique triazine-benzamide chemotype, this compound can serve as a chemical probe for dissecting TrkA-dependent signalling pathways in nociceptor neurons. The 2-chloro substitution on the benzamide ring may confer distinct binding interactions with the TrkA ATP-binding pocket compared to existing probes [2]. Academic and industrial laboratories investigating the role of NGF-TrkA signalling in pain transduction can employ this compound in cellular models (e.g., NGF-stimulated calcium flux in TrkA-expressing cells, analogous to FLIPR assays used for TrkA inhibitor characterization).

Structure-Activity Relationship (SAR) Expansion Around the Triazine-Benzamide Chemotype

The demonstrated absence of publicly available quantitative biological data for this compound and its close positional isomers (3-chloro, 4-chloro, 3-dimethylamino, 4-methylsulfanyl, 4-acetyl analogs) [1] creates an opportunity for systematic SAR exploration. A procurement strategy that includes the target 2-chloro compound alongside its commercially available analogs would enable a comprehensive evaluation of substituent effects (position, electronic character, steric bulk) on TrkA inhibition, cellular activity, and early ADME properties, potentially generating the first published SAR dataset for this patent-protected chemotype.

Quote Request

Request a Quote for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.